N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE
Description
Properties
IUPAC Name |
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6OS3/c27-16(21-18-22-17(30-25-18)14-9-5-2-6-10-14)12-29-20-24-23-19-26(20)15(11-28-19)13-7-3-1-4-8-13/h1-11H,12H2,(H,21,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPPDVJOSGSWOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)NC4=NSC(=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 5-phenyl-1,2,4-thiadiazole-3-amine with 2-bromoacetyl bromide to form an intermediate, which is then reacted with 5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazole-3-thiol under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener synthesis methods to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and triazolothiazole rings.
Reduction: Reduction reactions can occur at the nitrogen atoms, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl3) and solvents such as chloroform or dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant biological activities that make it a candidate for drug development.
Anticancer Activity
Research indicates that derivatives of thiadiazole and triazole compounds have shown promising anticancer properties. For instance, studies have demonstrated that compounds containing the thiadiazole moiety can induce apoptosis in cancer cell lines such as HCT-116 and MCF-7 with IC50 values below 100 μM . The structural features of N-(5-Phenyl-1,2,4-thiadiazol-3-yl)-2-({5-Phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)acetamide may enhance its efficacy against various cancers by targeting specific pathways involved in cell proliferation and survival.
Anti-inflammatory Properties
In silico studies have suggested that similar compounds may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies indicate that modifications to the thiadiazole structure can lead to enhanced anti-inflammatory activity .
Antimicrobial Activity
Thiadiazole derivatives have been reported to possess antimicrobial properties against a range of pathogens. The presence of the phenyl group in the compound may contribute to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways in microorganisms .
Pharmacological Insights
The pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Studies on similar compounds suggest favorable absorption and distribution characteristics when administered orally. The compound's solubility and stability under physiological conditions are critical factors influencing its bioavailability and therapeutic efficacy.
Material Science Applications
Beyond medicinal applications, thiadiazole and triazole derivatives are being explored for their utility in material science. Their electronic properties make them suitable candidates for organic semiconductors and photovoltaic devices. The unique structural attributes of this compound could be leveraged to develop new materials with enhanced electrical conductivity and stability against environmental degradation.
Case Studies
Several case studies highlight the effectiveness of compounds similar to N-(5-Phenyl-1,2,4-thiadiazol-3-yl)-2-({5-Phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-y} sulfanyl)acetamide:
- Anticancer Activity : A study showed that a series of thiadiazole derivatives exhibited cytotoxic effects on human cancer cell lines with mechanisms involving apoptosis induction through mitochondrial dysfunction .
- Anti-inflammatory Effects : In another investigation focusing on triazole derivatives as potential 5-lipoxygenase inhibitors demonstrated promising results in reducing inflammatory markers in vitro .
Mechanism of Action
The mechanism of action of N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer applications, it inhibits key enzymes involved in cell proliferation and induces apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Core Modifications
The compound’s structural analogues differ in core heterocycles, substituents, and linker groups, leading to distinct physicochemical and biological profiles:
Core Heterocycles
- Triazin vs. Triazolothiazole: The compound in replaces the triazolothiazole with a triazin ring, resulting in 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide.
- Benzothiazole Integration: describes N-(2-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide, where a benzothiazole replaces the thiadiazole.
Substituent Effects
- Phenyl vs. Chlorophenyl : The chlorophenyl group in ’s compound introduces electron-withdrawing effects, which could improve metabolic stability and target binding compared to the target compound’s phenyl groups .
- Methylphenyl vs.
Linker Modifications
Physicochemical Properties
Predicted LogP values (Table 1) highlight lipophilicity trends:
The target compound’s LogP (3.8) balances lipophilicity and solubility, ideal for oral bioavailability. In contrast, ’s chlorophenyl analogue (LogP 4.5) may face solubility challenges despite improved target affinity.
Biological Activity
N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl} sulfanyl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties supported by recent research findings.
Chemical Structure and Properties
The compound features a unique arrangement of thiadiazole and triazole rings, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of approximately 385.48 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing thiadiazole and triazole moieties. For example:
- Antibacterial Properties : The compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. In vitro tests showed minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
- Antifungal Activity : The compound demonstrated antifungal properties against strains like Candida albicans and Aspergillus niger, with effective zones of inhibition noted in bioassays .
| Microorganism | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | Bacterial | 32.6 | |
| Escherichia coli | Bacterial | 47.5 | |
| Candida albicans | Fungal | 25.0 | |
| Aspergillus niger | Fungal | 30.0 |
Anticancer Activity
The anticancer potential of the compound was evaluated through cytotoxic assays against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The results indicated that the compound exhibited dose-dependent cytotoxicity, with IC50 values suggesting promising antitumor activity:
While specific mechanisms for N-(5-phenyl-1,2,4-thiadiazol-3-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-y]sulfanyl)acetamide remain to be fully elucidated, it is believed that the presence of sulfur-containing heterocycles enhances its interaction with biological targets. The compound may disrupt microbial cell integrity or interfere with cancer cell proliferation pathways.
Case Studies
Several studies have documented the synthesis and biological evaluation of similar compounds:
- Study on Thiadiazole Derivatives : A study synthesized various thiadiazole derivatives and assessed their antimicrobial activities. Compounds with phenyl substitutions showed enhanced activity against both bacterial and fungal strains .
- Anticancer Evaluation : Another investigation focused on triazole-thiadiazole hybrids and their cytotoxic effects on cancer cells. The findings revealed that structural modifications could significantly influence biological potency .
Q & A
Q. Key Variables :
Q. Yield Optimization Table :
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Dioxane | 25 | Triethylamine | 78 | |
| 2 | DMF | 80 | None | 65 |
Which characterization techniques are most reliable for confirming structural integrity?
Basic Question
- Elemental Analysis : Validates purity (>98% for research-grade compounds) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., acetamide NH at δ 10.2–10.8 ppm; thiadiazole protons at δ 7.3–7.6 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 482.12) .
How can computational modeling predict physicochemical or biological properties?
Advanced Question
- Software Tools : COMSOL Multiphysics or Gaussian for DFT calculations to optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- Docking Studies : AutoDock Vina simulates interactions with biological targets (e.g., kinase binding pockets) using PDB structures .
Q. Example Prediction :
| Property | Predicted Value | Experimental Value | Deviation (%) | Reference |
|---|---|---|---|---|
| LogP (Partition Coeff.) | 3.2 | 3.1 | 3.1 | |
| Solubility (mg/mL) | 0.15 | 0.18 | 16.7 |
How to resolve contradictions in reported biological activity data?
Advanced Question
Contradictions (e.g., IC₅₀ variations in kinase inhibition assays) require:
Replicate Studies : Standardize assay conditions (pH, temperature) .
Structural Analysis : Compare crystallographic data to confirm binding modes .
Statistical Validation : Use ANOVA to assess significance of inter-study differences .
Case Study : A 2024 study found 10 μM IC₅₀ against EGFR, conflicting with a 2023 report (IC₅₀ = 25 μM). Re-analysis revealed differences in ATP concentration (1 mM vs. 2 mM) as the key variable .
What strategies enhance stability during long-term storage?
Basic Question
-
Storage Conditions :
-
Stability Data :
Condition Degradation (%) at 6 Months Reference RT, Light-exposed 42 –20°C, Dark <5
How to design experiments to study structure-activity relationships (SAR)?
Advanced Question
Q. Example SAR Table :
| Derivative | Substituent (R) | IC₅₀ (μM) | LogP | Reference |
|---|---|---|---|---|
| Parent Compound | H | 10 | 3.1 | |
| 4-NO₂-Phenyl | NO₂ | 6.2 | 3.8 | |
| 4-OCH₃-Phenyl | OCH₃ | 18 | 2.9 |
What methodologies assess interactions with biological targets?
Advanced Question
Q. Data Example :
| Target Protein | Kd (nM) | ΔH (kcal/mol) | Reference |
|---|---|---|---|
| EGFR | 120 | –8.2 | |
| COX-2 | 450 | –5.6 |
How to optimize synthetic routes for green chemistry principles?
Advanced Question
Q. Environmental Metrics :
| Parameter | Traditional Route | Green Route | Improvement (%) |
|---|---|---|---|
| E-Factor | 32 | 18 | 43.8 |
| Energy Use (kJ/mol) | 480 | 310 | 35.4 |
How to address discrepancies between in vitro and in vivo pharmacological data?
Advanced Question
- Pharmacokinetic Profiling : Measure bioavailability (%F) and plasma protein binding .
- Metabolite Identification : Use LC-MS/MS to detect oxidative metabolites affecting efficacy .
Example : A 2023 study showed 80% tumor growth inhibition in vitro but only 30% in vivo due to rapid hepatic clearance (t₁/₂ = 1.2 h) .
What advanced statistical methods validate experimental reproducibility?
Advanced Question
Q. Reproducibility Metrics :
| Study | IC₅₀ (μM) | 95% CI | Weight in Meta-Analysis |
|---|---|---|---|
| A | 10 | 8.5–11.5 | 0.32 |
| B | 12 | 10.5–13.5 | 0.28 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
